Cas no 156635-89-1 ((4-(Benzyloxy)-2,6-difluorophenyl)boronic acid)

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is a boronic acid derivative featuring a benzyloxy-substituted difluorophenyl core. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The presence of fluorine substituents enhances its reactivity and stability, while the benzyloxy group offers potential for further functionalization. Its well-defined structure ensures consistent performance in palladium-catalyzed transformations, making it useful in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its boronic acid functionality. Suitable for use in organic synthesis, it provides a versatile building block for constructing complex aromatic frameworks.
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid structure
156635-89-1 structure
Product Name:(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
CAS No:156635-89-1
MF:C13H11BF2O3
MW:264.032450914383
MDL:MFCD12026734
CID:841828
PubChem ID:44558179
Update Time:2025-10-28

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
    • 4-Benzyloxy-2,6-difluorophenylboronic acid
    • [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid
    • (4-(Benzyloxy)-2,6-difluorophenyl)boronicacid
    • BENZYLOXY-2,6-DIFLUOROPHENYLBORONIC ACID
    • 2,6-Difluoro-4-benzyloxyphenylboronicacid
    • PC412025
    • BC001161
    • AX8161846
    • AB0022521
    • ST24026250
    • (2,6-difluoro-4-phenylmethoxyphenyl)boronic acid
    • MDL: MFCD12026734
    • Inchi: 1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
    • InChI Key: CDIXTACVWOYKES-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1B(O)O)F)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 264.07700
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • PSA: 49.69000
  • LogP: 1.22360

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid Security Information

  • HazardClass:IRRITANT

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid Suppliers

Amadis Chemical Company Limited
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(CAS:156635-89-1)(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
Order Number:A883559
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:09
Price ($):181.0/274.0
Email:sales@amadischem.com

Additional information on (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid

(4-(Benzyloxy)-2,6-difluorophenyl)boronic Acid: A Comprehensive Overview

The compound with CAS No. 156635-89-1, commonly referred to as (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a boronic acid group with a substituted phenyl ring featuring benzyloxy and difluoro substituents. The combination of these functional groups makes it a versatile building block in various chemical reactions, particularly in the context of cross-coupling reactions.

Recent advancements in organoboron chemistry have highlighted the importance of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid as a key intermediate in the synthesis of complex aromatic compounds. Its role in Suzuki-Miyaura coupling reactions has been extensively explored, where it serves as an efficient partner for aryl halides and other boronate esters. The presence of the benzyloxy group enhances the compound's stability and reactivity, making it a preferred choice for researchers aiming to construct biaryl structures with high precision.

One of the most intriguing aspects of this compound is its potential application in the development of advanced materials. Researchers have demonstrated that (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid can be utilized in the synthesis of functional polymers and organic semiconductors. The difluoro substituents on the phenyl ring contribute to electronic properties that are highly desirable in these applications, such as improved charge transport and enhanced stability under thermal and oxidative conditions.

Moreover, the compound's compatibility with various synthetic strategies has been a focal point of recent studies. For instance, its ability to undergo nucleophilic aromatic substitution reactions has opened new avenues for constructing heterocyclic compounds with complex architectures. This versatility is further underscored by its utility in click chemistry protocols, where it serves as a reactive partner for azide and alkyne components.

The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid involves a multi-step process that typically begins with the bromination of an aromatic precursor followed by subsequent functionalization steps. Recent optimizations in these synthetic routes have significantly improved yields and reduced reaction times, making this compound more accessible for large-scale applications.

In terms of characterization, modern analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These methods provide critical insights into the molecular integrity and stereochemical properties of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid, ensuring its reliability as a reagent in demanding chemical transformations.

Looking ahead, the continued exploration of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is expected to unlock new opportunities in drug discovery and materials engineering. Its unique combination of functional groups positions it as a valuable tool for chemists seeking to design molecules with tailored electronic and structural properties.

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Amadis Chemical Company Limited
(CAS:156635-89-1)(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
A883559
Purity:99%/99%
Quantity:10g/25g
Price ($):181.0/274.0
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